N-(4-Aminophenyl)-4-(hexyloxy)benzamide
Description
N-(4-Aminophenyl)-4-(hexyloxy)benzamide is a benzamide derivative characterized by a benzoyl core substituted with a hexyloxy group (C₆H₁₃O) at the para position and an amide-linked 4-aminophenyl moiety. The compound is synthesized via nucleophilic substitution and condensation reactions, as seen in analogous benzamide derivatives (e.g., ). Key spectral features include:
- IR: N–H stretching (3352–3402 cm⁻¹), C=O stretching (~1657–1698 cm⁻¹), and C–O stretching (1254 cm⁻¹) .
- NMR: Aromatic protons in the range of 6.8–7.8 ppm and alkyl chain signals near 0.8–1.8 ppm (based on related compounds) .
Its applications span medicinal chemistry (e.g., HDAC inhibition, antimicrobial activity) and materials science (liquid crystalline behavior) .
Properties
IUPAC Name |
N-(4-aminophenyl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCGXBJKKZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Hexyloxy)aniline Intermediate
A critical intermediate for the target compound is 4-(hexyloxy)aniline or its protected form. The preparation involves:
- Etherification of 4-acetamidophenol with 1-bromohexane :
According to detailed experimental data, 4-acetamidophenol (10 g, 66.15 mmol) is reacted with potassium carbonate (K2CO3) in acetone, followed by addition of 1-bromohexane (10 mL, 70.88 mmol). The mixture is refluxed for 16 hours, promoting nucleophilic substitution to form 4-(hexyloxy)acetanilide. - Hydrolysis of the acetamide protecting group :
The acetyl group is removed under acidic or basic conditions to yield 4-(hexyloxy)aniline.
This method ensures selective alkylation of the phenol group without affecting the amine functionality, which is protected as an acetamide during the etherification step.
Formation of the Benzamide Bond
The benzamide bond formation is typically accomplished by coupling the 4-(hexyloxy)benzoic acid derivative with 4-aminophenyl compounds:
Activation of 4-(hexyloxy)benzoic acid :
The acid is activated using carbodiimide coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-Hydroxybenzotriazole) to improve coupling efficiency and reduce side reactions.Amide coupling reaction :
The activated acid intermediate is reacted with 4-aminophenyl amine under mild conditions, often in solvents like DMF (dimethylformamide), to form the benzamide bond.Purification :
The product is purified by extraction and chromatographic methods, such as flash chromatography using dichloromethane-methanol mixtures as eluents.
Representative Experimental Procedure
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy :
1H and 13C NMR spectra confirm the presence of the hexyloxy chain (signals around δ 0.9-1.8 ppm for alkyl protons, δ ~3.9 ppm for O-CH2), aromatic protons (δ 6.7-7.5 ppm), and amide NH signals (δ ~10-11 ppm).Mass Spectrometry (MS) :
High-resolution MS confirms molecular weight consistent with the target benzamide.Melting Point and Purity :
Melting point determination and chromatographic purity confirm successful synthesis and isolation of the compound.
Alternative Synthetic Routes and Notes
Some literature reports the synthesis of related benzamide compounds via direct amidation of substituted benzoic acids with anilines using coupling agents or acid chlorides, but the method involving EDCI/HOBt coupling in DMF is preferred for mild conditions and better yields.
Protection of the amine group as an acetamide during alkylation prevents side reactions and ensures selective ether formation.
Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Etherification | 4-acetamidophenol, K2CO3, 1-bromohexane, acetone, reflux 16 h | Introduce hexyloxy group | High yield of 4-(hexyloxy)acetanilide |
| Deprotection | Acid/base hydrolysis | Remove acetyl protecting group | 4-(hexyloxy)aniline obtained |
| Amide Coupling | 4-(hexyloxy)benzoic acid, EDCI, HOBt, DMF, 4-aminophenyl amine, room temperature | Form benzamide bond | This compound with 70-80% yield |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-(4-Aminophenyl)-4-(hexyloxy)benzamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of DNA methyltransferase 3A (DNMT3A), which is crucial in cancer cell proliferation. A comparative study revealed an effective concentration (EC50) of 0.9 µM for this compound against leukemia KG-1 cells, demonstrating its potential as a cancer therapeutic agent.
| Compound | EC50 (µM) | Efficacy (%) | Target |
|---|---|---|---|
| This compound | 0.9 | 90% | DNMT3A |
| SGI-1027 | 10±1 | N/A | DNMT1 |
- Anti-inflammatory Properties : The compound may also inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
Biochemical Probing
The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its ability to bind to specific molecular targets allows researchers to elucidate mechanisms underlying various diseases .
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials such as high-performance resins and coatings due to its unique chemical properties .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated its anticancer properties through in vitro assays on leukemia cell lines, highlighting its potential as a lead compound for drug development.
- Research focusing on its anti-inflammatory effects revealed that it effectively inhibits cyclooxygenase enzymes involved in the inflammatory response, suggesting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hexyloxy group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Longer alkoxy chains (e.g., dodecyloxy in 4d) increase melting points due to enhanced van der Waals interactions .
- Hexyloxy and heptyloxy derivatives exhibit similar IR profiles, suggesting comparable electronic environments .
Substituent Modifications on the Aromatic Ring
Key Observations :
Functional Group Variations in the Benzamide Core
Key Observations :
Biological Activity
N-(4-Aminophenyl)-4-(hexyloxy)benzamide is a synthetic compound with significant implications in medicinal chemistry, particularly in cancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- Structure : The compound features a benzamide structure with an amino group at the para position of the phenyl ring and a hexyloxy substituent, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : It can bind to the active site of enzymes, inhibiting their activity. This mechanism is crucial in cancer cell proliferation where certain enzymes are overactive.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Biological Activities and Case Studies
Research has demonstrated that derivatives of this compound exhibit notable biological activities, particularly in cancer treatment. Below are some key findings from various studies:
-
Inhibition of Cancer Cell Proliferation :
- Studies indicate that the compound's derivatives can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for drug development.
- For example, analogs have shown effectiveness against various cancer cell lines, suggesting a broad spectrum of activity.
-
Mechanistic Insights :
- In vitro assays have revealed that this compound and its derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
- A study highlighted that the compound could inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation of gene expression linked to cancer progression .
-
Comparative Analysis with Similar Compounds :
- A comparative study with similar compounds showed variations in biological activity based on structural differences (see Table 1). These variations can significantly influence their reactivity and solubility, impacting their therapeutic potential.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Aminophenyl)-4-(pentyloxy)benzamide | C18H22N2O2 | Different alkoxy chain length; potential variations |
| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | C19H24N2O2 | Different position of amino group |
| N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | C16H18N2O2 | Contains methyl substitution; alters steric effects |
Research Findings
Recent studies focusing on the synthesis and evaluation of this compound have provided insights into its pharmacological potential:
- Synthesis Pathways : The synthesis typically involves several steps that allow for the incorporation of the hexyloxy group, which is critical for its biological activity.
- Activity Assessment : High-throughput screening methods have been employed to evaluate the efficacy of this compound against various cancer cell lines, confirming its potential as a therapeutic agent .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of N-(4-Aminophenyl)-4-(hexyloxy)benzamide?
Methodological Answer:
The synthesis involves coupling 4-(hexyloxy)benzoyl chloride with 4-aminophenylamine under controlled conditions. Critical steps include:
- Reagent Selection : Use anhydrous sodium carbonate as a base to neutralize HCl byproducts during amide bond formation .
- Solvent Choice : Dichloromethane (DCM) or acetonitrile (ACN) is preferred for their ability to dissolve both aromatic amines and acyl chlorides while maintaining reaction homogeneity .
- Temperature Control : Maintain temperatures below 25°C to minimize side reactions like hydrolysis of the acyl chloride.
- Workup : Post-reaction, extract the product using DCM, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
